molecular formula C28H46NOPS B6288681 (R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide CAS No. 2622154-84-9

(R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide

Cat. No.: B6288681
CAS No.: 2622154-84-9
M. Wt: 475.7 g/mol
InChI Key: MSUQPLPFFXSROD-JGCGQSQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a dicyclohexylphosphanyl group, a cyclohexyl group, and a sulfinamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2

Properties

IUPAC Name

(R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46NOPS/c1-27(2,3)32(30)29-28(21-13-6-14-22-28)25-19-11-12-20-26(25)31(23-15-7-4-8-16-23)24-17-9-5-10-18-24/h11-12,19-20,23-24,29H,4-10,13-18,21-22H2,1-3H3/t32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUQPLPFFXSROD-JGCGQSQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1(CCCCC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)NC1(CCCCC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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